Irinotecan Carboxylate Sodium Salt is a water-soluble derivative of the alkaloid camptothecin, primarily utilized in cancer therapy, particularly for colorectal cancer. This compound enhances the therapeutic profile of camptothecin by improving its solubility and reducing toxicity while maintaining its efficacy as a topoisomerase I inhibitor. The sodium salt form allows for better bioavailability and ease of formulation in clinical settings.
Irinotecan is derived from camptothecin, which is naturally isolated from the bark and stem of the Camptotheca acuminata, commonly known as the "Happy Tree." Camptothecin has shown significant anticancer activity but suffers from low solubility and considerable side effects, leading to the development of semi-synthetic derivatives like irinotecan to enhance clinical utility .
The synthesis of Irinotecan Carboxylate Sodium Salt typically involves several key steps starting from camptothecin:
The synthesis process requires careful control of temperature and pH to optimize yields and minimize by-products. For instance, reactions are often performed under controlled temperatures (around -5 °C) to prevent decomposition or unwanted side reactions .
Irinotecan Carboxylate Sodium Salt has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its chemical formula is , with a molecular weight of approximately 626.69 g/mol .
The structural formula includes:
Irinotecan participates in various chemical reactions primarily related to its mechanism of action as a topoisomerase I inhibitor. The primary reaction involves the binding of irinotecan to the topoisomerase I-DNA complex, stabilizing the cleavable complex and preventing DNA re-ligation.
This interaction leads to DNA strand breaks during replication, triggering apoptosis in rapidly dividing cancer cells. The compound's effectiveness can be influenced by its conversion to its active metabolite, SN-38, which exhibits higher potency against cancer cells .
Irinotecan acts by inhibiting topoisomerase I, an enzyme that unwinds DNA strands during replication. By stabilizing the transient break created by topoisomerase I, irinotecan prevents the re-ligation of DNA strands, leading to accumulation of DNA damage and ultimately cell death.
Research indicates that irinotecan's cytotoxic effects are most pronounced during the S phase of the cell cycle when DNA synthesis occurs. The conversion to SN-38 is critical for its therapeutic efficacy, as SN-38 has a significantly higher affinity for topoisomerase I compared to irinotecan itself .
Relevant data include:
Irinotecan Carboxylate Sodium Salt is primarily used in oncology for:
Irinotecan carboxylate sodium salt (CAS# 1329502-92-2) is the hydrolyzed, open-ring form of the topoisomerase I inhibitor irinotecan. Its molecular formula is C₃₃H₃₉N₄NaO₇, with a molecular weight of 626.68 g/mol. The sodium salt stabilizes the carboxylate anion formed upon lactone ring hydrolysis, significantly altering its physicochemical behavior compared to the parent lactone compound. The structure features a quinoline core, a bipiperidine side chain, and a carboxylate group at the C-10 position, which facilitates water solubility. Its IUPAC name is sodium 2-(2-(([1,4'-bipiperidine]-1'-carbonyl)oxy)-12-ethyl-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoate [3] [8].
Table 1: Molecular Identity of Irinotecan Carboxylate Sodium Salt
Property | Value |
---|---|
CAS Number | 1329502-92-2 |
Molecular Formula | C₃₃H₃₉N₄NaO₇ |
Exact Mass | 626.27 g/mol |
Elemental Composition | C 63.25%; H 6.27%; N 8.94%; Na 3.67%; O 17.87% |
SMILES | [Na+].CCc1c2CN3C(=O)C(=C(C=C3c2nc4ccc(OC(=O)N5CCC(CC5)N6CCCCC6)cc14)C@@(CC)C(=O)[O-])CO |
Alternate Names | CPT-11 Carboxylic Acid Sodium Salt; Irinotecan Acid Sodium Salt |
Irinotecan exists in a pH-dependent equilibrium between a closed-ring lactone (active form) and an open-ring carboxylate (inactive form). The lactone configuration features a 6-membered α-hydroxyl-δ-lactone E-ring essential for binding topoisomerase I-DNA complexes. Hydrolysis of this ring yields the carboxylate form, characterized by a free carboxylic acid group (stabilized as a sodium salt) and loss of planarity. Key differences include:
Table 2: Structural and Functional Comparison of Lactone vs. Carboxylate Forms
Property | Lactone Form | Carboxylate Form (Sodium Salt) |
---|---|---|
Chemical Structure | Closed E-ring | Open E-ring with COO⁻Na⁺ |
Charge at pH 7.4 | Positive (protonated amine) | Negative (deprotonated carboxylate) |
Topo I Inhibition | Active (IC₅₀ ~0.1–5 μM) | Inactive |
Plasma Half-life | Short (rapid hydrolysis) | Prolonged (albumin-bound) |
Equilibrium Constant (Keq) | ~0.1 at pH 7.4 [6] | ~0.9 at pH 7.4 [6] |
Solubility
The sodium salt form enhances aqueous solubility (>100 mg/mL in water) compared to the lactone (<0.1 mg/mL). It is also soluble in dimethyl sulfoxide (DMSO), facilitating in vitro studies. However, solubility decreases in alkaline buffers due to salting-out effects [3] [8].
Stability
pH-Dependent Equilibrium
The lactone⇌carboxylate equilibrium follows first-order kinetics:
Table 3: Stability and Solubility Profile Under Controlled Conditions
Condition | Stability Duration | Key Parameters |
---|---|---|
Undiluted Concentrate (20 mg/mL), 2–8°C | 56 days | Total impurities <0.2%; no visible particles |
Undiluted in PP Syringes, 25°C | 96 days | No pH change (±0.25 units); HPLC purity >95% |
Diluted in PO Bags (0.12 mg/mL), 25°C | 84 days | Concentration deviation <10%; vehicle-independent |
Frozen Solid (-20°C) | >3 years | Hydration-controlled degradation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: